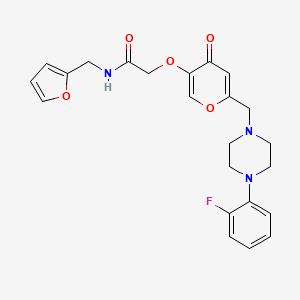

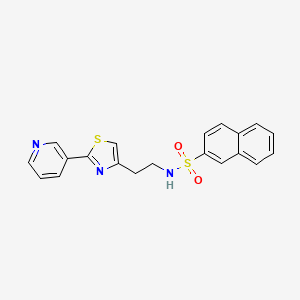

(Z)-2-((E)-2-methoxystyryl)-4-((4-oxo-4H-chromen-3-yl)methylene)oxazol-5(4H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

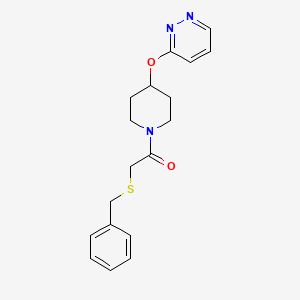

The compound is a complex organic molecule with multiple functional groups, including a methoxystyryl group, a chromenone group, and an oxazole group. These groups are common in various organic and medicinal chemistry contexts .

Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the conjugated pi system throughout the molecule. The presence of the oxazole ring could introduce some rigidity into the structure .

Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the chromenone group could undergo nucleophilic addition or substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present in the molecule .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

The complex synthetic processes and structural characterizations of compounds related to "(Z)-2-((E)-2-methoxystyryl)-4-((4-oxo-4H-chromen-3-yl)methylene)oxazol-5(4H)-one" have been explored in various studies. For instance, Qin et al. (2012) synthesized a series of zinc(II) coordination polymers using 5-methoxyisophthalate and various flexible N-donor ancillary ligands, leading to complexes with diverse entanglements and topologies, demonstrating the influence of ligands on the structures of coordination polymers. Their research provides insights into the synthesis and structural diversity of metal-organic frameworks, which could be relevant for understanding the structural aspects of compounds similar to "(Z)-2-((E)-2-methoxystyryl)-4-((4-oxo-4H-chromen-3-yl)methylene)oxazol-5(4H)-one" (Qin, Ma, Hu, & Wang, 2012).

Photophysical and Electroluminescent Properties

Research on the photophysical and electroluminescent properties of compounds incorporating chromene and oxazolone moieties, similar to the structure of "(Z)-2-((E)-2-methoxystyryl)-4-((4-oxo-4H-chromen-3-yl)methylene)oxazol-5(4H)-one," has shown promising results. For example, Roh et al. (2009) investigated Zn(II)‐chelated complexes based on benzothiazole derivatives, demonstrating their potential in white-light emission and as electron-transporting materials in OLEDs. Their findings on the excited-state intramolecular proton transfer (ESIPT) and broad emission bands in electroluminescent devices highlight the potential applications of chromene-based compounds in optoelectronic devices (Roh, Kim, Seo, Lee, Kim, Park, Park, & Lee, 2009).

Antibacterial Activities

The exploration of antibacterial properties is another significant area of research for compounds related to "(Z)-2-((E)-2-methoxystyryl)-4-((4-oxo-4H-chromen-3-yl)methylene)oxazol-5(4H)-one." Behrami and Dobroshi (2019) synthesized derivatives of 4-hydroxy-chromen-2-one and evaluated their antibacterial activities against various bacterial strains. Their study highlights the potential of chromene-based compounds in developing new antibacterial agents, which could be relevant for similar compounds (Behrami & Dobroshi, 2019).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-2-((E)-2-methoxystyryl)-4-((4-oxo-4H-chromen-3-yl)methylene)oxazol-5(4H)-one involves the condensation of 2-methoxystyrene and 4-oxo-4H-chromene-3-carbaldehyde followed by cyclization with oxazolone.", "Starting Materials": [ "2-methoxystyrene", "4-oxo-4H-chromene-3-carbaldehyde", "oxazolone", "potassium carbonate", "acetonitrile", "ethanol" ], "Reaction": [ "Step 1: Dissolve 2-methoxystyrene and 4-oxo-4H-chromene-3-carbaldehyde in acetonitrile.", "Step 2: Add potassium carbonate to the reaction mixture and stir for several hours at room temperature.", "Step 3: Filter the mixture and evaporate the solvent to obtain a yellow solid.", "Step 4: Dissolve the yellow solid in ethanol and add oxazolone to the reaction mixture.", "Step 5: Heat the reaction mixture under reflux for several hours.", "Step 6: Cool the reaction mixture and filter the precipitate.", "Step 7: Wash the precipitate with ethanol and dry under vacuum to obtain the desired product." ] } | |

CAS-Nummer |

314024-64-1 |

Produktname |

(Z)-2-((E)-2-methoxystyryl)-4-((4-oxo-4H-chromen-3-yl)methylene)oxazol-5(4H)-one |

Molekularformel |

C22H15NO5 |

Molekulargewicht |

373.364 |

IUPAC-Name |

(4Z)-2-[(E)-2-(2-methoxyphenyl)ethenyl]-4-[(4-oxochromen-3-yl)methylidene]-1,3-oxazol-5-one |

InChI |

InChI=1S/C22H15NO5/c1-26-18-8-4-2-6-14(18)10-11-20-23-17(22(25)28-20)12-15-13-27-19-9-5-3-7-16(19)21(15)24/h2-13H,1H3/b11-10+,17-12- |

InChI-Schlüssel |

OTWCVSMILUJPFR-ATRNFBLSSA-N |

SMILES |

COC1=CC=CC=C1C=CC2=NC(=CC3=COC4=CC=CC=C4C3=O)C(=O)O2 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3-Fluoropyridin-4-yl)ethylidene]hydroxylamine hydrochloride](/img/structure/B2514217.png)

![2,6-difluoro-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2514238.png)